molecular formula C14H8F3NS B137440 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 134384-31-9

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Cat. No.: B137440
CAS No.: 134384-31-9
M. Wt: 279.28 g/mol
InChI Key: DOKWHKZKJQGXGV-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It has shown promise in biological studies, including as a potential inhibitor of certain enzymes and as a fluorescent probe for imaging applications.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: In the industrial sector, it is used in the development of agrochemicals and as a component in specialty polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(trifluoromethyl)aniline with 2-mercaptobenzothiazole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding dihydrobenzothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The benzothiazole moiety can interact with various enzymes, potentially inhibiting their function. These interactions can lead to the disruption of key biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzylamine
  • Trifluoromethylpyridine

Comparison

Compared to other trifluoromethyl-substituted compounds, 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the benzothiazole moiety enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NS/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKWHKZKJQGXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564314
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134384-31-9
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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